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Pituitary adenylate cyclase activating - 136134-68-4

Pituitary adenylate cyclase activating

Catalog Number: EVT-1207130
CAS Number: 136134-68-4
Molecular Formula: C121H193N33O31S
Molecular Weight: 2638.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of pituitary adenylate cyclase-activating polypeptide occurs primarily in neurons of the hypothalamus. Its precursor protein is translated from the corresponding gene and undergoes post-translational modifications to yield the active peptide forms. The processing involves cleavage by prohormone convertases that release PACAP from its precursor (Arimura et al., 1991) .

In vitro studies have demonstrated that various stimuli, including neurotransmitters and hormones, can enhance PACAP synthesis and secretion. For instance, stress-related signals can upregulate PACAP expression, highlighting its role as a neuropeptide involved in stress responses (Hammack and May, 2015) .

Molecular Structure Analysis

The molecular structure of pituitary adenylate cyclase-activating polypeptide consists of a chain of amino acids that varies slightly between its two primary forms. The structure of PACAP-38 comprises 38 amino acids with a characteristic C-terminal extension that is crucial for receptor binding and biological activity. The amino acid sequence includes several conserved residues important for maintaining structural integrity and function (Vaudry et al., 2009) .

Structural Data

  • Molecular Weight: Approximately 4.2 kDa for PACAP-38.
  • Isoelectric Point: Varies based on the specific form.
  • Secondary Structure: Predominantly alpha-helical regions contributing to its stability and receptor interaction.
Chemical Reactions Analysis

Pituitary adenylate cyclase-activating polypeptide participates in several biochemical reactions primarily through its interaction with specific receptors on target cells. Binding to these receptors activates intracellular signaling cascades involving cyclic adenosine monophosphate production via adenylate cyclase activation or mobilization of intracellular calcium ions (Vaudry et al., 2009) .

Key Reactions

  • Adenylate Cyclase Activation: Upon receptor binding, trimeric G-proteins are activated, leading to increased levels of cyclic adenosine monophosphate.
  • Calcium Mobilization: Activation of phospholipase C results in increased intracellular calcium levels, influencing various cellular responses.
Mechanism of Action

The mechanism of action of pituitary adenylate cyclase-activating polypeptide involves binding to its receptors on target cells. This interaction triggers G protein-mediated signaling pathways that lead to various physiological responses.

Process

  1. Receptor Binding: PACAP binds to PAC1 or vasoactive intestinal peptide receptors on cell membranes.
  2. Signal Transduction: This initiates a cascade involving G proteins that activate adenylate cyclase.
  3. Cyclic Adenosine Monophosphate Production: Increased cyclic adenosine monophosphate levels result in activation of protein kinase A.
  4. Physiological Effects: The downstream effects include modulation of neurotransmitter release, smooth muscle contraction, and immune responses (Zeng et al., 2021) .
Physical and Chemical Properties Analysis

Pituitary adenylate cyclase-activating polypeptide exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically exists as a colorless solution when dissolved.
  • Solubility: Highly soluble in aqueous solutions due to its polar amino acid composition.

Chemical Properties

  • Stability: Sensitive to extreme pH conditions; stability is optimal at physiological pH.
  • Reactivity: Reacts with specific receptors leading to significant biological effects.

Relevant data indicates that alterations in the concentration or activity of pituitary adenylate cyclase-activating polypeptide can influence various physiological conditions, including stress response and inflammation (Hammack and May, 2015) .

Applications

Pituitary adenylate cyclase-activating polypeptide has several scientific applications due to its diverse physiological roles:

  • Neuroscience Research: Investigated for its role in learning, memory formation, and stress response mechanisms (Ressler et al., 2011) .
  • Clinical Studies: Potential therapeutic target for conditions such as anxiety disorders, depression, and neurodegenerative diseases due to its neuroprotective properties (Shioda et al., 1997) .
  • Immunology: Explored for its immunomodulatory effects in inflammatory diseases where it may serve as a therapeutic target (Zeng et al., 2021) .
Molecular Characterization of PACAP

Structural Biology of PACAP Isoforms

PACAP-38 and PACAP-27: Sequence Homology and Evolutionary Conservation

Pituitary adenylate cyclase-activating polypeptide (PACAP) exists in two primary bioactive isoforms: PACAP-38, a 38-amino acid peptide, and PACAP-27, comprising the N-terminal 27 residues of PACAP-38. Both isoforms share an identical N-terminal domain critical for receptor binding and activation, with PACAP-27 accounting for ~71% of the full-length peptide. PACAP-38 is the predominant form in most tissues, exhibiting approximately 10- to 100-fold higher abundance in the central nervous system than PACAP-27 [4].

Sequence analysis reveals extraordinary evolutionary conservation across vertebrates. For example:

  • Mammals (human, ovine): PACAP-38 shares 100% amino acid identity.
  • Teleost fish (olive flounder, Paralichthys olivaceus): PACAP-38 retains 92-95% identity with mammalian sequences [1] [5].
  • Reptiles (lizard, Podarcis sicula): The coding sequence shows 89% nucleotide homology with mammalian ADCYAP1 genes [10].

This conservation extends to primitive chordates like cephalochordates (Branchiostoma floridae), which possess PACAP/glucagon-like hybrid peptides, suggesting the gene family arose before the protostome-deuterostome divergence [2]. Functional studies confirm conserved bioactivity: Synthetic flounder PACAP-38 (fPACAP-38) potently stimulates cAMP production in fish embryogenic cells (HINAE cells), mirroring mammalian PACAP responses [1].

Table 1: Evolutionary Conservation of PACAP-38 Across Vertebrates

SpeciesAmino Acid Identity (%)Key Functional DomainsTissue Distribution
Human (Homo sapiens)100 (Reference)HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNKBrain, pituitary, gut, immune organs
Olive flounder (Paralichthys olivaceus)95HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNKBrain, intestine, pyloric cecum
Lizard (Podarcis sicula)90HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNKHypothalamus, brainstem, cortex
Frog (Xenopus laevis)97HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNKBrain, spinal cord

Post-Translational Modifications and Bioactive Fragments

PACAP biosynthesis involves critical post-translational modifications (PTMs) of the precursor protein prepro-PACAP. Key PTMs include:

  • Proteolytic Cleavage: Enzymatic processing at mono- or dibasic residues (e.g., Arg-Lys, Lys-Arg) liberates PACAP-38 and PACAP-27 from the C-terminus of prepro-PACAP [1] [6].
  • C-Terminal α-Amidation: Both isoforms undergo amidation (e.g., Val²⁷-NH₂ for PACAP-27; Gly³⁸-NH₂ for PACAP-38), essential for receptor affinity and stability. Non-amidated forms show >1000-fold reduced potency [1].
  • Alternative Splicing: In teleosts, exon skipping generates transcripts encoding full-length PRP/PACAP ("long form") or PACAP-only ("short form"). Pathogen challenge induces the short form in flounder gut tissues, suggesting context-specific processing [1] [5].

Bioactive fragments beyond PACAP-38/27 include:

  • PACAP(6–38): A receptor antagonist fragment inhibiting PACAP-dependent cAMP accumulation.
  • PACAP-Related Peptide (PRP): Co-encoded with PACAP in non-mammalian vertebrates. Flounder PRP-45 does not activate PAC1 receptors but modulates growth hormone expression, indicating divergent functions from PACAP [1] [5].

Gene Structure and Transcriptional Regulation

1.2.1. ADCYAP1 Gene Organization and Promoter Elements

The human ADCYAP1 gene (Gene ID: 116) resides on chromosome 18p11.32 and spans ~7.8 kb with 7 exons. Exon architecture is conserved across vertebrates:

  • Exon 1–3: Encode the signal peptide and PRP (in non-mammals).
  • Exon 4: Encodes PACAP-38 in mammals; skipped in teleost PACAP-only transcripts.
  • Exon 5–7: 3' untranslated regions (UTRs) [3] [7].

Core promoter elements regulating ADCYAP1 transcription include:

  • cAMP Response Element (CRE): Located at –120 bp in the human promoter. PACAP induces RCAN1 expression via PKA-dependent CREB phosphorylation, confirmed by chromatin immunoprecipitation (ChIP) assays showing CREB binding to the RCAN1 promoter [6].
  • AP-1 Sites: Mediate responses to growth factors and stress signals.
  • Glucocorticoid Response Elements (GREs): Implicated in stress-induced expression [4] [9].

Table 2: Functional Elements in the ADCYAP1 Promoter

Regulatory ElementPosition (Relative to TSS)Transcription FactorBiological TriggerFunctional Consequence
cAMP Response Element (CRE)–120 bpCREBPACAP, cAMP elevationInduces RCAN1 transcription; neuronal differentiation
AP-1 Site–298 bpc-Fos/c-JunGrowth factors, oxidative stressModulates cell proliferation
GRE–450 bpGlucocorticoid receptorCorticosterone, stressStress-dependent ADCYAP1 upregulation
CpG Islands–200 to +50 bpDNA methyltransferasesEnvironmental stressMethylation silences transcription

Epigenetic Modulation of PACAP Expression

Epigenetic mechanisms dynamically regulate ADCYAP1 expression:

  • DNA Methylation: In half-smooth tongue sole (Cynoglossus semilaevis), low salinity (15 ppt) induces hypermethylation of the pacap promoter in females at day 7, correlating with reduced mRNA levels. By day 60, methylation decreases, enabling transcriptional upregulation. Males show inverse methylation dynamics, linking pacap methylation to sex-specific growth under stress [9].
  • Histone Modifications: PACAP activates ERK and PI3K/Akt pathways, leading to histone acetyltransferase (HAT) recruitment and chromatin relaxation at neurodevelopmental genes [6].

Environmental modulators of ADCYAP1 epigenetics include:

  • Stressors: Chronic restraint stress increases ADCYAP1 transcription in the rodent bed nucleus of the stria terminalis (BNST) via demethylation of specific CpG sites.
  • Pathogen Exposure: In flounder, bacterial challenge induces PACAP transcript splicing in the gut, bypassing epigenetic silencing [1] [9].
  • Hormonal Signals: Glucocorticoids alter promoter accessibility via GRE binding [4].

Table 3: Environmental Modulators of PACAP Epigenetics

ModulatorEpigenetic MechanismTarget TissueFunctional Outcome
Low salinitypacap promoter hypermethylationFish liverDownregulated PACAP mRNA; growth retardation
Chronic restraintCpG demethylationRodent BNSTIncreased Adcyap1 transcription; anxiety-like behavior
Bacterial infectionAlternative splicing (exon skipping)Fish intestinePathogen-induced PACAP isoform switch
GlucocorticoidsHistone acetylation via GREsHypothalamic PVN neuronsEnhanced CRH mRNA expression

Properties

CAS Number

136134-68-4

Product Name

Pituitary adenylate cyclase activating

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C121H193N33O31S

Molecular Weight

2638.1 g/mol

InChI

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)/t66-,67-,68-,69+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-,97-/m0/s1

InChI Key

MMCDBQGTKNYEHP-YVRUYODTSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O

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